6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide is a chemical compound with a molecular formula of C17H17F3N2O2 This compound is known for its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and a nicotinamide moiety
Mechanism of Action
This compound is a derivative of trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the trifluoromethyl group:
Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid
- 6-((Tetrahydro-2H-pyran-4-yl)oxy)-2-pyridinemethanol
- 2-((Tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinol
Uniqueness
Compared to similar compounds, 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group and the nicotinamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)12-5-6-16(22-11-12)26-13-7-9-25-10-8-13/h1-6,11,13H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIGKWJPZRGJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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